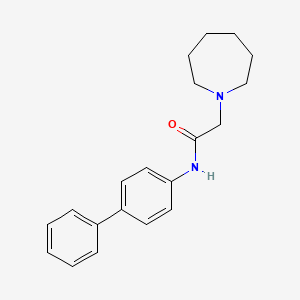

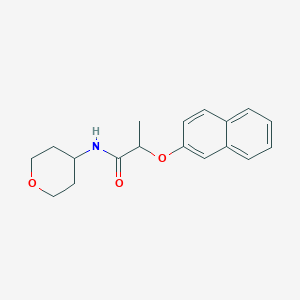

![molecular formula C14H10N2O4S B5528126 2-{[(2-cyanophenyl)sulfonyl]amino}benzoic acid](/img/structure/B5528126.png)

2-{[(2-cyanophenyl)sulfonyl]amino}benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of sulfone-containing compounds typically involves reactions that introduce the sulfonyl group into the molecule. For instance, the synthesis of amino acid sulfones, such as S-Benzyl-DL-α-methylcysteine sulfone, demonstrates a general approach to synthesizing water-soluble sulfones, which may share similarities with the synthesis of "2-{[(2-cyanophenyl)sulfonyl]amino}benzoic acid" (Griffith, 1987). Moreover, the copper-mediated direct ortho C-H bond sulfonylation of benzoic acid derivatives with sodium sulfinates presents a method that could potentially be applied or adapted for the synthesis of sulfone compounds, indicating a varied approach to introducing sulfonyl groups into aromatic systems (Liu et al., 2015).

Molecular Structure Analysis

The structural analysis of sulfone-containing compounds, such as "2-{[(2-cyanophenyl)sulfonyl]amino}benzoic acid," often focuses on the arrangement of atoms within the molecule and the nature of its chemical bonds. For example, the crystal structure analysis of similar compounds has revealed the presence of intermolecular hydrogen bonds involving carboxylic oxygens, nitrogen atoms, and sulphonyl oxygens, which play a significant role in stabilizing the crystal structure and could be relevant to understanding the molecular structure of the compound (Asegbeloyin et al., 2019).

Chemical Reactions and Properties

The compound's chemical reactivity is likely influenced by the presence of the sulfonyl group. The sulfonylation process, as seen in various compounds, can significantly affect the molecule's reactivity and interaction with other chemicals. For instance, the synthesis of 3-(Arylsulfonyl)benzothiophenes via radical cyclization demonstrates how the introduction of a sulfonyl group can lead to the formation of complex heterocyclic compounds under certain conditions (Xu et al., 2017).

Safety and Hazards

properties

IUPAC Name |

2-[(2-cyanophenyl)sulfonylamino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O4S/c15-9-10-5-1-4-8-13(10)21(19,20)16-12-7-3-2-6-11(12)14(17)18/h1-8,16H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIUXWMJFUHPINA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)S(=O)(=O)NC2=CC=CC=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(2-Cyanophenyl)sulfonyl]amino}benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{1-[(3-methylisoxazol-5-yl)methyl]piperidin-4-yl}propanamide](/img/structure/B5528056.png)

![N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-2-(4-propylphenoxy)acetohydrazide](/img/structure/B5528070.png)

![(1s,5s)-3,7-dimethyl-10-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-3,7,10-triazatricyclo[3.3.3.0~1,5~]undecane](/img/structure/B5528096.png)

![1-(4-chlorophenyl)-4-[(2-ethoxy-3-pyridinyl)carbonyl]-5-methyl-2-piperazinone](/img/structure/B5528101.png)

![4-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane](/img/structure/B5528114.png)

![4-(2-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-6-methyl-4-pyrimidinyl)morpholine](/img/structure/B5528129.png)

![N-(3,5-dimethylphenyl)-N-(2-oxo-2-{2-[2-(trifluoromethyl)benzylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B5528132.png)

![4-tert-butyl-N-[4-(1-methyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B5528139.png)

![9-(3-fluoro-4-methoxybenzyl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5528156.png)